![molecular formula C33H38O14 B12815591 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12815591.png)
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups, a methoxyphenyl group, and a pyrano[2,3-h]chromen core. This compound is likely to exhibit interesting chemical and biological properties due to its intricate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the pyrano[2,3-h]chromen core, the introduction of hydroxyl groups, and the attachment of the methoxyphenyl group. Typical reaction conditions might include:
Formation of the pyrano[2,3-h]chromen core: This could involve a cyclization reaction under acidic or basic conditions.
Introduction of hydroxyl groups: This might be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the methoxyphenyl group: This could involve a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl groups might yield ketones or aldehydes, while substitution reactions might yield ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might exhibit interesting biological activities due to its complex structure and multiple functional groups. It could be studied for its potential as a drug candidate or as a probe for biological research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its multiple hydroxyl groups and methoxyphenyl group might confer interesting pharmacological properties.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets might include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups and methoxyphenyl group might enable it to form hydrogen bonds or other interactions with these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrano[2,3-h]chromen derivatives or molecules with multiple hydroxyl groups and methoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This might confer unique chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C33H38O14 |
|---|---|
Peso molecular |
658.6 g/mol |
Nombre IUPAC |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31?,32?/m0/s1 |
Clave InChI |
WNTBDGJNPGBIQF-BWUNWSOBSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


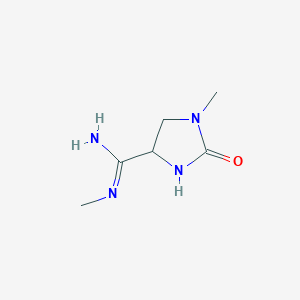
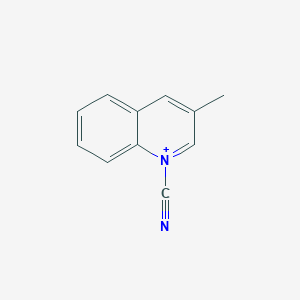


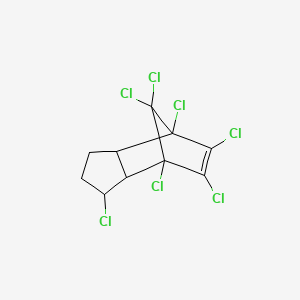


![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)
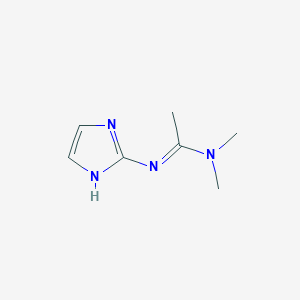
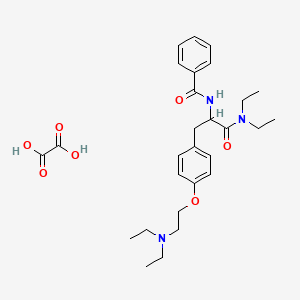
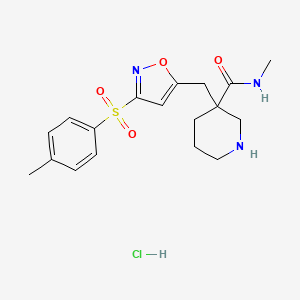

![2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
